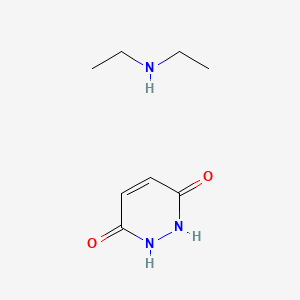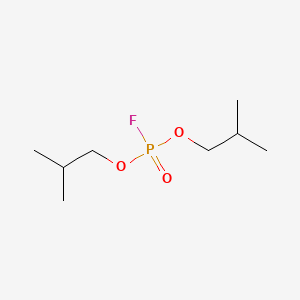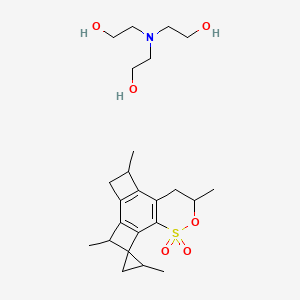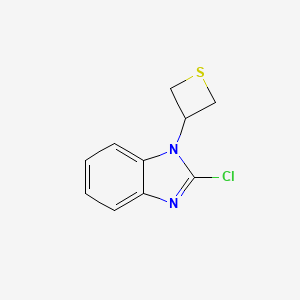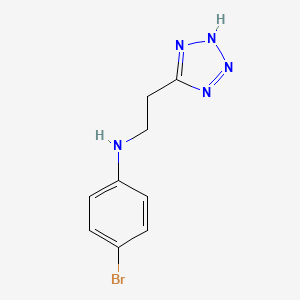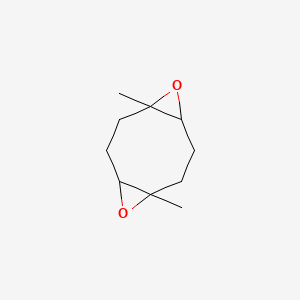
1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 289-242-8, also known as 2,2,4-trimethylpentane, is a chemical compound that belongs to the class of alkanes. It is a branched-chain alkane with the molecular formula C8H18. This compound is commonly used as a reference standard in the octane rating scale for fuels, particularly gasoline. Its high octane number makes it an important component in the formulation of high-performance fuels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through various methods, including the catalytic hydrogenation of isooctene. The reaction typically involves the use of a metal catalyst such as platinum or palladium under high pressure and temperature conditions. Another method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst like sulfuric acid or hydrofluoric acid.
Industrial Production Methods
In industrial settings, 2,2,4-trimethylpentane is produced primarily through the alkylation process. This process involves the reaction of isobutane with isobutylene in the presence of an acid catalyst. The reaction is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-trimethylpentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Substitution: It can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reaction typically occurs under acidic or basic conditions.
Substitution: Halogenation reactions often use halogen gases like chlorine or bromine, and the reaction is usually initiated by ultraviolet light or heat.
Major Products Formed
Oxidation: The major products are carbon dioxide and water.
Substitution: The major products are halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
Applications De Recherche Scientifique
2,2,4-trimethylpentane has several scientific research applications, including:
Chemistry: It is used as a reference standard in the determination of octane ratings for fuels.
Biology: It is used as a solvent in various biological assays and experiments.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is used as a component in high-performance fuels and as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethylpentane primarily involves its role as a fuel component. It enhances the combustion efficiency of gasoline by increasing the octane rating, which helps prevent engine knocking. The molecular structure of 2,2,4-trimethylpentane allows it to burn more smoothly and efficiently in internal combustion engines, leading to better engine performance and reduced emissions.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Octane: A straight-chain alkane with the same molecular formula (C8H18) but different structural arrangement.
Isooctane: Another branched-chain alkane with a similar structure but different branching pattern.
Uniqueness
2,2,4-trimethylpentane is unique due to its high octane rating, which makes it an ideal reference standard for fuel performance. Its branched structure contributes to its stability and resistance to knocking, setting it apart from other alkanes with similar molecular formulas.
Propriétés
Numéro CAS |
86555-58-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1,6-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16O2/c1-9-5-3-8-10(2,12-8)6-4-7(9)11-9/h7-8H,3-6H2,1-2H3 |
Clé InChI |
FGJCSCMULIGNRD-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(O3)(CCC1O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


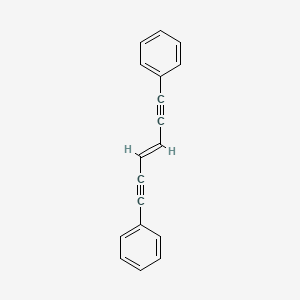
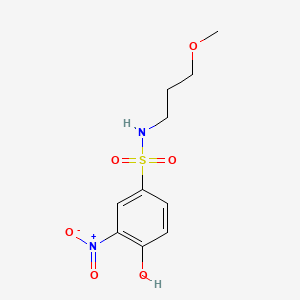
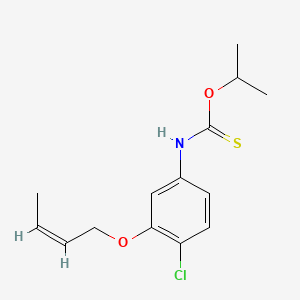
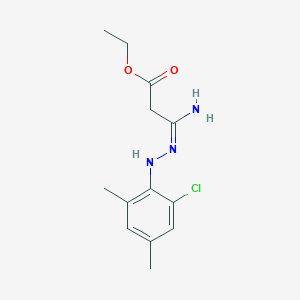

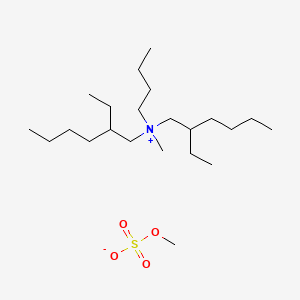
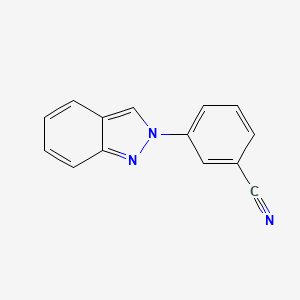
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

